2-Hydroxypropan-2-ylphosphonic acid

Description

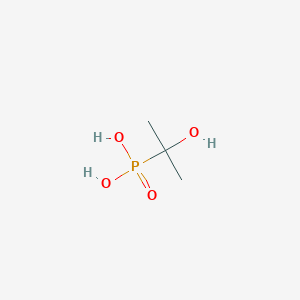

Structure

3D Structure

Properties

CAS No. |

4167-10-6 |

|---|---|

Molecular Formula |

C3H9O4P |

Molecular Weight |

140.07 g/mol |

IUPAC Name |

2-hydroxypropan-2-ylphosphonic acid |

InChI |

InChI=1S/C3H9O4P/c1-3(2,4)8(5,6)7/h4H,1-2H3,(H2,5,6,7) |

InChI Key |

BIUOBUYYANSOMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(O)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxypropan 2 Ylphosphonic Acid

Total Synthesis Approaches to 2-Hydroxypropan-2-ylphosphonic Acid

The complete synthesis of this compound from basic starting materials can be accomplished through several routes. These methods are often designed to not only construct the molecule but also to control the spatial arrangement of its atoms, a concept known as stereochemistry.

Asymmetric Synthesis Strategies for Enantiomeric Control

Asymmetric synthesis is a critical area of focus in the preparation of chiral molecules like this compound. nih.govnih.gov The goal is to produce a specific enantiomer, which is one of two mirror-image forms of the molecule. This control is often achieved through the use of chiral catalysts or auxiliaries that influence the stereochemical outcome of a reaction. nih.govsigmaaldrich.com For instance, chiral phosphoric acids have been developed as effective catalysts in asymmetric synthesis. nih.govrsc.org The development of these catalysts can be guided by data science techniques to identify key structural features that lead to high levels of enantioselectivity. nih.gov

Enantioselective Synthesis Routes and Chiral Auxiliaries

Enantioselective synthesis aims to selectively produce one enantiomer over the other. nih.gov One common strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily attached to a non-chiral starting material to direct the stereochemical course of a reaction. sigmaaldrich.comwikipedia.org After the desired stereochemistry is established, the auxiliary is removed. A variety of chiral auxiliaries are available, including those derived from naturally occurring compounds like amino acids and terpenes. tcichemicals.com For example, pseudoephedrine can be used as a chiral auxiliary in alkylation reactions. wikipedia.org The choice of auxiliary can significantly impact the diastereomeric and enantiomeric excess of the product.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com The application of these principles to the synthesis of this compound aims to create more sustainable and environmentally friendly methods.

Atom Economy and Catalyst Development

Atom economy is a key principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgacs.org Reactions with high atom economy generate minimal waste. primescholars.comlibretexts.org For example, addition reactions, such as the Pudovik reaction to form α-hydroxyphosphonates, are generally considered atom-economical. acgpubs.orgresearchgate.net The development of efficient and recyclable catalysts is also a central aspect of green chemistry. jddhs.com Heterogeneous catalysts, which are in a different phase from the reactants, are often preferred as they can be easily separated and reused. jddhs.com Research is ongoing to develop novel catalysts, including those derived from biomass, for the synthesis of organophosphorus compounds. mdpi.comresearchgate.net

Solvent-Free and Aqueous Reaction Conditions

The use of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis. jddhs.com Therefore, developing solvent-free or aqueous reaction conditions is a significant goal of green chemistry. jddhs.comacgpubs.org Grinding reactants together in the absence of a solvent, a technique known as mechanochemistry, can be an effective and environmentally friendly way to carry out reactions. researchgate.net For instance, the synthesis of α-hydroxyphosphonates has been achieved by grinding aldehydes and diethylphosphite with a catalyst at room temperature. acgpubs.orgresearchgate.net Water is also an attractive solvent due to its low cost, non-toxicity, and non-flammability. google.com Microwave-assisted synthesis in aqueous media has been shown to significantly reduce reaction times and improve yields for the preparation of compounds like 2-hydroxyphosphonoacetic acid. google.com

Derivatization and Analog Synthesis of this compound

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives and analogs. These efforts are primarily aimed at exploring structure-activity relationships and developing compounds with enhanced or specific properties.

Modification of the Phosphonate (B1237965) Moiety

The phosphonate group is a primary target for derivatization, with esterification being the most common transformation. The synthesis of phosphonate esters can significantly alter the polarity, solubility, and cell permeability of the parent acid.

Esterification Reactions:

The conversion of this compound to its corresponding dialkyl or diaryl esters is typically achieved through standard esterification protocols. One common method involves the reaction of the phosphonic acid with an alcohol in the presence of a coupling agent or by converting the phosphonic acid to a more reactive species, such as a phosphonic dichloride, followed by reaction with an alcohol. mdpi.comnih.gov

A widely used method for the dealkylation of dialkyl phosphonates to the corresponding phosphonic acids is the McKenna reaction, which involves treatment with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis. ontosight.ai Conversely, this reaction can be adapted to introduce different ester groups.

Another approach is the direct esterification of the phosphonic acid. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can be conceptually applied to phosphonic acids, though harsher conditions may be required. google.comwikipedia.org The use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this transformation under milder conditions. nih.gov

Table of Representative Esterification Methods for Phosphonic Acids:

| Catalyst/Reagent | Alcohol/Alkylating Agent | Conditions | Reference |

| Acid Catalyst (e.g., H₂SO₄) | Various Alcohols | Equilibrium, often with removal of water | google.com |

| Bromotrimethylsilane (TMSBr) then Alcohol | Various Alcohols | Two-step procedure | ontosight.ai |

| Dicyclohexylcarbodiimide (DCC) | Various Alcohols | Mild conditions | nih.gov |

| Alkoxysilanes | Methanol | Selective for 2-hydroxycarboxylic acids | acs.org |

Other Modifications:

Beyond esterification, the phosphonate moiety can be converted into phosphonamidates by reaction with amines, or into mixed anhydrides. These modifications introduce further diversity and can significantly impact the compound's biological interactions.

Stereochemical Modifications and Their Impact on Molecular Interactions

This compound is a chiral molecule, with the central carbon atom being a stereocenter. The synthesis of enantiomerically pure forms of this compound and its derivatives is of significant interest, as stereochemistry often plays a crucial role in biological activity. nih.govrsc.org

Enantioselective Synthesis:

The asymmetric synthesis of α-hydroxyphosphonates, including the conceptual synthesis of enantiopure this compound, can be achieved through several strategies:

Chiral Catalysis: The use of chiral catalysts in the Pudovik or Abramov reaction is a prominent approach. Chiral ligands, such as those derived from amino alcohols or BINOL, can coordinate to a metal center or act as organocatalysts to induce enantioselectivity in the addition of a phosphite (B83602) to a ketone. mdpi.comnih.gov

Enzymatic Resolution: Lipases and other enzymes can be used for the kinetic resolution of racemic mixtures of α-hydroxyphosphonates. rsc.org This often involves the enantioselective acylation or hydrolysis of a derivative, allowing for the separation of the two enantiomers.

Chiral Pool Synthesis: Starting from a readily available chiral precursor, such as a chiral hydroxy acid, can allow for the synthesis of enantiomerically pure target molecules. uvic.canih.gov

Impact on Molecular Interactions:

The three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with other chiral molecules, such as proteins and enzymes. Different enantiomers of a compound can exhibit vastly different biological activities, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. This is because the binding site of a biological target is itself chiral, and only one enantiomer may fit optimally. nih.gov For instance, in many biologically active phosphonates, the observed activity resides in only one of the enantiomers. mdpi.comnih.gov

Synthesis of Conformationally Restricted Analogs

To better understand the bioactive conformation of this compound and to potentially enhance its activity and selectivity, conformationally restricted analogs are synthesized. By locking the molecule into a more rigid structure, it is possible to favor the conformation that is optimal for binding to a biological target.

Cyclic Analogs:

One common strategy to restrict conformational freedom is through cyclization. For this compound, this can be conceptually achieved by introducing functional groups that can react intramolecularly to form a ring. For example, the synthesis of cyclic phosphonates can be achieved by reacting a diol with a phosphonic acid or its derivative. google.comrsc.org In the context of this compound, a hypothetical approach could involve modifying the starting materials to include a secondary hydroxyl or amino group that can cyclize onto the phosphonate moiety.

An intramolecular Pudovik reaction could also be envisioned, where a molecule containing both a ketone and a phosphite group cyclizes to form a cyclic α-hydroxyphosphonate.

Table of Strategies for Conformationally Restricted Analogs:

| Strategy | Description | Potential Product Type |

| Intramolecular Cyclization | Formation of a ring by reaction of functional groups within the molecule. | Cyclic phosphonates, lactones |

| Use of Rigid Scaffolds | Incorporation of the α-hydroxyphosphonate motif onto a rigid molecular framework. | Bicyclic or bridged compounds |

Precursor Chemistry and Intermediate Reactivity in this compound Synthesis

The synthesis of this compound and its dialkyl esters primarily relies on the nucleophilic addition of a phosphorus(III) species to acetone (B3395972). The most common method is the Pudovik reaction. mdpi.com

Pudovik Reaction:

The Pudovik reaction involves the addition of a dialkyl phosphite to a carbonyl compound, in this case, acetone, typically under basic catalysis. ontosight.ai

(RO)₂P(O)H + CH₃C(O)CH₃ → (RO)₂P(O)C(OH)(CH₃)₂

Precursors:

Phosphorus Source: The most common phosphorus precursors are dialkyl phosphites (e.g., dimethyl phosphite, diethyl phosphite) for the synthesis of the corresponding esters. For the direct synthesis of the phosphonic acid, phosphorous acid (H₃PO₃) can be used. ontosight.ai

Carbonyl Source: Acetone is the direct precursor that provides the 2-hydroxypropan-2-yl backbone.

Intermediate Reactivity:

The mechanism of the base-catalyzed Pudovik reaction is generally believed to proceed through the following steps:

Deprotonation: The base removes the acidic proton from the dialkyl phosphite to form a nucleophilic phosphite anion.

Nucleophilic Attack: The phosphite anion attacks the electrophilic carbonyl carbon of acetone, forming a tetrahedral intermediate (an alkoxide).

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base or another proton source in the reaction mixture, to yield the final α-hydroxyphosphonate.

The reaction is often reversible, and the position of the equilibrium can be influenced by the reaction conditions. The reactivity of the ketone and the nucleophilicity of the phosphite are key factors determining the reaction rate and yield. While the general mechanism is accepted, detailed spectroscopic and computational studies can provide further insight into the precise nature of the transition states and intermediates involved.

Molecular Interactions and Biochemical Mechanisms of 2 Hydroxypropan 2 Ylphosphonic Acid

Enzyme Inhibition Studies of 2-Hydroxypropan-2-ylphosphonic Acid

Detailed enzyme inhibition studies specifically investigating this compound are not extensively documented in publicly available scientific literature. However, the broader class of phosphonates has been widely studied as enzyme inhibitors. These compounds are often designed as analogues of natural substrates, intermediates, or products of enzymatic reactions.

Identification and Characterization of Specific Target Enzymes

While direct targets of this compound have not been explicitly identified, enzymes that process substrates structurally similar to this compound are plausible candidates for inhibition. Based on the inhibitory activities of other phosphonate-containing molecules, potential target enzymes for this compound could include:

Metalloenzymes: The phosphonate (B1237965) group is an effective chelator of divalent metal ions, such as zinc, magnesium, and calcium, which are often essential cofactors in the active sites of enzymes like metalloproteases and some phosphatases.

Enzymes of Amino Acid and Carboxylate Metabolism: Enzymes that recognize and bind to α-hydroxy- or α-keto-carboxylates are potential targets. For instance, pyruvate (B1213749) decarboxylase, which acts on the α-keto acid pyruvate, is a known target for phosphonate analogues. drugbank.com

Enolase: Phosphonate-based inhibitors have been shown to be potent inhibitors of enolase, a key enzyme in the glycolytic pathway that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate (B93156). clemson.edu The structural similarity of phosphonates to the substrate could allow them to bind to the active site and disrupt the catalytic mechanism. clemson.edu

Kinetic Analysis of Enzyme Inhibition (e.g., Ki, IC50 determination in vitro)

To date, specific kinetic parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) for this compound have not been reported. However, understanding these parameters is fundamental to characterizing any enzyme inhibitor.

IC₅₀ (Half-maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is a common measure of inhibitor potency. For example, in studies of other phosphonate inhibitors, IC₅₀ values can range from the nanomolar to the millimolar range, depending on the inhibitor's affinity for the target enzyme. nih.gov

Kᵢ (Inhibition Constant): This is a more fundamental measure of the binding affinity between an inhibitor and an enzyme. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a higher affinity and, therefore, a more potent inhibitor. The determination of Kᵢ often involves detailed kinetic experiments, such as Michaelis-Menten kinetics, in the presence of varying concentrations of the inhibitor and the substrate.

The table below illustrates hypothetical kinetic data for a generic phosphonate inhibitor to demonstrate how such information is typically presented.

| Enzyme Target | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |

| Hypothetical Protease | Phosphonate X | 15 | 2.5 | Competitive |

| Hypothetical Phosphatase | Phosphonate Y | 50 | 10 | Non-competitive |

Allosteric Modulation and Non-Competitive Inhibition Mechanisms

Beyond direct competition with the substrate at the active site (competitive inhibition), this compound could potentially exert its effects through other mechanisms:

Non-competitive Inhibition: In this scenario, the inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding.

Structural Basis of Enzyme-2-Hydroxypropan-2-ylphosphonic Acid Complex Formation

The three-dimensional structure of an enzyme in complex with an inhibitor provides invaluable insights into the molecular basis of inhibition. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are pivotal in this regard. google.com

X-ray Crystallographic Analysis of Ligand-Protein Complexes

Currently, there are no publicly available crystal structures of this compound bound to an enzyme. X-ray crystallography is a powerful technique that can reveal the precise atomic-level interactions between an inhibitor and its target protein. This information is crucial for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.

A crystallographic study would elucidate:

The exact binding pose of this compound within the enzyme's active or allosteric site.

The specific amino acid residues involved in binding through hydrogen bonds, ionic interactions, and van der Waals forces.

Any conformational changes in the enzyme upon inhibitor binding.

The following table presents an example of the type of data that would be obtained from a successful X-ray crystallographic study of an enzyme-inhibitor complex.

| Enzyme | Inhibitor | PDB Code | Resolution (Å) | Key Interacting Residues |

| Example Kinase | Staurosporine | 1STC | 2.0 | Glu91, Tyr92, Val98 |

| Example Protease | Indinavir | 1HSH | 2.1 | Asp25, Gly27, Arg8' |

Cryo-Electron Microscopy Studies of Enzyme-Inhibitor Assemblies

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative and complementary technique to X-ray crystallography for determining the structures of biological macromolecules, particularly for large and flexible complexes that are difficult to crystallize. As with X-ray crystallography, there are no published cryo-EM structures featuring this compound.

Cryo-EM could be particularly useful for studying the interaction of this compound with large enzyme complexes or membrane-bound enzymes, providing a near-atomic resolution picture of the binding interface and any associated conformational changes. nih.govmedchemexpress.comnih.gov

Lack of Scientific Data on the Molecular Interactions of this compound

A comprehensive search of available scientific literature and databases has revealed a significant lack of specific information regarding the molecular interactions and biochemical mechanisms of the chemical compound this compound. Despite targeted inquiries into its potential role as an inhibitor of the 2-C-Methyl-D-erythritol 4-phosphate (MEP) pathway and its binding characteristics with biological macromolecules, no dedicated research or documented findings could be retrieved.

The investigation sought to detail the following aspects of this compound's biochemical profile:

Molecular Recognition and Binding Dynamics:The process of molecular recognition and the dynamics of how this compound might bind to biological macromolecules have not been a subject of published research. Understanding these dynamics would require experimental data from methods such as isothermal titration calorimetry or surface plasmon resonance, or computational simulations, none of which are available for this compound.

While general information on 2-hydroxy acids and the MEP pathway is available, the specific data required to construct a detailed and scientifically accurate article on this compound is absent from the public scientific domain. nih.govnih.gov Methodologies for studying such interactions, including molecular docking and dynamics simulations, are well-established but have not been applied to this particular compound in any published research. biorxiv.orgacademicjournals.orgresearchgate.netnih.govjbcpm.comnih.gov

Therefore, it is not possible to provide a scientifically robust article based on the requested outline due to the absence of foundational research on this compound.

Structural Elucidation and Advanced Characterization of 2 Hydroxypropan 2 Ylphosphonic Acid and Its Complexes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H, ¹³C, ³¹P NMR Chemical Shift Analysis and Coupling Constants

One-dimensional NMR spectroscopy, including ¹H, ¹³C, and ³¹P NMR, offers fundamental insights into the molecular structure of 2-Hydroxypropan-2-ylphosphonic acid. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, while spin-spin coupling constants (J) reveal information about the connectivity between neighboring nuclei.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the protons of the two methyl groups would be expected to be chemically equivalent, giving rise to a single resonance. The hydroxyl proton and the acidic protons of the phosphonic acid group are also observable, though their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display distinct signals for the different carbon environments. The two methyl carbons would be equivalent, and a separate signal would be observed for the quaternary carbon atom bonded to both the hydroxyl and phosphonic acid groups. The chemical shift of the quaternary carbon would be significantly influenced by the electronegative oxygen and phosphorus atoms.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is a particularly powerful tool. huji.ac.il A single resonance is expected for the phosphorus atom in this compound in a proton-decoupled spectrum. The chemical shift of this signal provides direct information about the oxidation state and coordination environment of the phosphorus center. huji.ac.ilresearchgate.net In a proton-coupled spectrum, this signal would be split by the neighboring protons, providing further structural confirmation.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (CH₃) | 1.4 - 1.6 | Doublet | ³J(P,H) ≈ 15-20 |

| ¹H (OH) | Variable (2 - 5) | Singlet (broad) | - |

| ¹H (P-OH) | Variable (10 - 12) | Singlet (broad) | - |

| ¹³C (CH₃) | 25 - 30 | Doublet | ²J(P,C) ≈ 5-10 |

| ¹³C (C-OH) | 70 - 75 | Doublet | ¹J(P,C) ≈ 120-150 |

| ³¹P | 20 - 25 | Septet | ³J(P,H) ≈ 15-20 |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments provide a more in-depth analysis of molecular structure by correlating signals from different nuclei, which is invaluable for assigning complex spectra and establishing through-bond and through-space connectivities. sigmaaldrich.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. For this compound, COSY would not be particularly informative for the carbon skeleton as there are no vicinal protons. However, it could be used to confirm couplings between the phosphonic acid protons and other exchangeable protons under specific conditions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ³¹P. mdpi.com For this compound, an HSQC spectrum would show a correlation peak between the methyl protons and the methyl carbons, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. sigmaaldrich.com In the case of this compound, the HMBC spectrum would be crucial. It would show correlations between the methyl protons and the quaternary carbon, as well as the phosphorus atom. It would also show correlations between the hydroxyl proton and the quaternary carbon. These correlations are instrumental in piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space interactions between protons that are in close proximity, providing information about the molecule's three-dimensional structure and conformation. hmdb.cawikipedia.org For a small and relatively flexible molecule like this compound, NOESY could reveal spatial relationships between the methyl protons and the hydroxyl proton.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is an indispensable technique for characterizing the structure and dynamics of materials in their crystalline or amorphous solid forms. For this compound, ssNMR can provide information about its packing in the solid state, the presence of different polymorphs, and details of intermolecular interactions such as hydrogen bonding. nih.gov The chemical shifts in ssNMR are sensitive to the local environment, and techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. hmdb.ca

X-ray Crystallography of this compound and its Salts

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays through a single crystal of a compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

The analysis of a crystal structure of this compound or its salts would definitively establish:

The exact bond lengths and angles within the molecule.

The conformation of the molecule in the solid state.

The nature and geometry of intermolecular interactions, particularly the hydrogen-bonding network involving the phosphonic acid and hydroxyl groups.

The packing arrangement of the molecules in the crystal lattice.

High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and deducing its elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) of ions with very high accuracy.

For this compound, HRMS would provide an accurate mass measurement, which can be used to confirm its elemental formula (C₃H₉O₄P).

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and elucidate its connectivity.

The fragmentation of protonated this compound in an MS/MS experiment would likely proceed through characteristic pathways for α-hydroxyphosphonates. Common fragmentation pathways include the loss of water from the hydroxyl group and cleavage of the carbon-phosphorus bond. The analysis of these fragment ions provides corroborative evidence for the proposed structure.

Hypothetical Fragmentation of this compound:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O |

| [M+H]⁺ | [CH₃C(OH)CH₃]⁺ | H₃PO₃ |

| [M+H - H₂O]⁺ | [C₃H₅]⁺ | H₃PO₃ |

Note: This table represents hypothetical fragmentation pathways. The actual observed fragments may vary depending on the ionization method and collision energy.

Ion Mobility Spectrometry for Conformational Isomers

Ion mobility spectrometry (IMS) has emerged as a powerful technique for the separation and characterization of gas-phase ions based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that are indistinguishable by mass alone. For this compound, which possesses rotational freedom around its carbon-phosphorus and carbon-carbon bonds, multiple conformational isomers can exist in the gas phase.

The fundamental principle of drift tube ion mobility spectrometry (DTIMS) involves measuring the time it takes for an ion to traverse a drift tube filled with a neutral buffer gas under the influence of a weak electric field. This drift time is proportional to the ion's rotationally averaged collision cross-section (CCS), a parameter that reflects its three-dimensional structure. More compact conformers experience fewer collisions with the buffer gas and thus exhibit shorter drift times and smaller CCS values, while more extended conformers have longer drift times and larger CCS values.

While specific experimental CCS values for this compound are not extensively reported in the public domain, the technique's utility can be illustrated by studies on other small molecules with conformational flexibility. The separation of different protomers (isomers differing in the site of protonation) and conformers of various organic molecules has been successfully demonstrated, highlighting the potential of IMS-MS to resolve the conformational complexity of this compound.

Table 1: Hypothetical Ion Mobility Data for Conformers of this compound

| Conformational Isomer | Proposed Structure | Theoretical Drift Time (ms) | Predicted Collision Cross-Section (Ų) |

| Compact (Intramolecular H-bonding) | Globular | 5.8 | 135 |

| Extended (Linear) | Elongated | 6.5 | 148 |

Note: The data in this table is hypothetical and serves to illustrate the expected results from an ion mobility spectrometry experiment. Actual values would need to be determined experimentally or through high-level computational modeling.

The presence of the hydroxyl and phosphonic acid groups allows for the formation of intramolecular hydrogen bonds, which would lead to more compact structures. In a hypothetical IMS experiment, these compact conformers would be expected to have smaller drift times and CCS values compared to more extended, linear conformers where such intramolecular interactions are absent. Furthermore, the study of complexes of this compound with metal ions or other molecules by IMS-MS could provide valuable information about the stoichiometry and three-dimensional arrangement of these assemblies.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are exceptionally sensitive to the presence of specific functional groups and their chemical environment, making them indispensable for the structural characterization of this compound and the study of its hydrogen bonding interactions.

The key functional groups in this compound are the hydroxyl (-OH), the phosphonic acid (-P(O)(OH)₂), and the alkyl (C-H) groups. Each of these will give rise to characteristic bands in the IR and Raman spectra.

O-H Stretching: The hydroxyl group of the alcohol and the P-OH groups of the phosphonic acid will exhibit strong, broad absorption bands in the IR spectrum, typically in the region of 3600-3200 cm⁻¹. The breadth and position of these bands are highly indicative of the extent and nature of hydrogen bonding. In the solid state or in concentrated solutions, where intermolecular hydrogen bonding is significant, these bands will be broader and shifted to lower frequencies compared to the gas phase or in dilute non-polar solvents.

P=O Stretching: The phosphoryl group (P=O) gives rise to a very strong and characteristic absorption in the IR spectrum, usually found between 1300 and 1100 cm⁻¹. The exact frequency is sensitive to the electronic environment and hydrogen bonding interactions involving the phosphoryl oxygen.

P-O Stretching: The P-O single bond stretching vibrations are typically observed in the 1100-900 cm⁻¹ region.

C-H Stretching and Bending: The stretching vibrations of the methyl (CH₃) groups are expected in the 3000-2850 cm⁻¹ range, while their bending vibrations will appear at lower frequencies (around 1470-1370 cm⁻¹).

Phosphonic acids are known to form strong hydrogen bonds, often leading to the formation of dimers or extended polymeric structures in the solid state. rsc.orgresearchgate.netresearchgate.net These interactions cause significant shifts in the vibrational frequencies of the involved functional groups. For instance, the P=O stretching frequency is typically lowered, while the O-H stretching frequency is also red-shifted and broadened upon hydrogen bond formation.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. While strong IR bands arise from vibrations that cause a large change in the dipole moment, strong Raman bands are associated with vibrations that lead to a significant change in polarizability. The P=O stretching vibration is often strong in both IR and Raman spectra, while P-O-H bending modes and symmetric vibrations of the molecule can be more prominent in the Raman spectrum.

Table 2: Typical Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

| O-H stretch (alcohol & acid) | 3600-3200 | Strong, Broad | Medium | Highly sensitive to hydrogen bonding |

| C-H stretch (methyl) | 3000-2850 | Medium | Strong | |

| P=O stretch | 1300-1100 | Very Strong | Strong | Frequency decreases with H-bonding |

| C-O stretch (alcohol) | 1150-1050 | Strong | Medium | |

| P-O stretch | 1100-900 | Strong | Medium | |

| P-OH deformation | 950-850 | Medium | Weak |

Note: This table presents generalized frequency ranges based on known data for similar functional groups. Specific values for this compound would require experimental measurement.

By comparing the spectra of this compound in different phases (solid, liquid, solution) and at varying concentrations, detailed insights into the nature and strength of intermolecular hydrogen bonding can be obtained. Furthermore, the formation of complexes with other molecules will lead to predictable shifts in the vibrational bands of the interacting functional groups, allowing for the characterization of these interactions.

Circular Dichroism Spectroscopy for Stereochemical Purity and Conformational Studies in Solution

Circular dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and is therefore a powerful tool for determining the stereochemical purity and studying the solution-phase conformation of chiral molecules like this compound. The central carbon atom bonded to the hydroxyl, phosphonic acid, and two methyl groups is a stereocenter, meaning this compound can exist as two non-superimposable mirror images (enantiomers), (R)- and (S)-2-Hydroxypropan-2-ylphosphonic acid.

Each enantiomer will produce a CD spectrum that is equal in magnitude but opposite in sign to its mirror image. A racemic mixture (an equal mixture of both enantiomers) will be CD-silent. Therefore, CD spectroscopy can be used to determine the enantiomeric excess (%ee) of a sample of this compound, providing a measure of its stereochemical purity.

The CD spectrum of this compound will be dominated by electronic transitions of its chromophores. The phosphonic acid and hydroxyl groups themselves are not strong chromophores in the accessible UV region. However, the molecule as a whole is chiral, and its interaction with circularly polarized light will result in a CD signal. The sign and magnitude of the CD bands (reported as molar ellipticity [θ]) are highly dependent on the spatial orientation of the different parts of the molecule.

Conformational changes in solution, induced by factors such as solvent polarity, pH, or temperature, will alter the average three-dimensional structure of the molecule. These changes will be reflected in the CD spectrum, making it a sensitive probe of the conformational dynamics of this compound in solution. For example, the formation of intramolecular hydrogen bonds, which would favor certain conformations, would be expected to produce a distinct CD signature.

Furthermore, the formation of complexes between this compound and other chiral or achiral molecules can induce or modify the CD spectrum. This can provide valuable information about the binding process and the structure of the resulting complex.

Table 3: Potential Application of Circular Dichroism for this compound

| Analysis | Principle | Expected Outcome |

| Enantiomeric Purity | Enantiomers give mirror-image CD spectra. | Determination of enantiomeric excess (%ee). |

| Conformational Studies | CD spectrum is sensitive to the 3D structure. | Monitoring conformational changes with solvent, pH, or temperature. |

| Complexation Studies | Binding to other molecules can induce or alter CD signals. | Characterization of binding interactions and complex structure. |

While specific CD spectra for this compound are not readily found in the literature, the principles of the technique clearly indicate its significant potential for the stereochemical and conformational analysis of this important chiral phosphonic acid.

Molecular Mechanisms of Resistance to 2 Hydroxypropan 2 Ylphosphonic Acid

Genetic Basis of Resistance Development

The ability of microorganisms to withstand the effects of 2-Hydroxypropan-2-ylphosphonic acid is fundamentally rooted in their genetic adaptability. This can occur through spontaneous mutations within their own genome or by acquiring resistance genes from other organisms.

A primary mechanism of resistance involves alterations in the gene that codes for the enzyme targeted by the phosphonate (B1237965) compound. nih.govnih.govresearchgate.net Phosphonates often act as competitive inhibitors, mimicking the natural substrate of an enzyme to block its active site. nih.govresearchgate.net Mutations in the target enzyme's gene can lead to changes in the amino acid sequence, which in turn can reduce the binding affinity of the inhibitor without significantly compromising the enzyme's normal function. nih.govnih.gov

For instance, in the case of the well-studied phosphonate antibiotic fosfomycin (B1673569), resistance can arise from mutations in the murA gene. nih.govmdpi.commicrobiologyresearch.org This gene encodes UDP-N-acetylglucosamine enolpyruvyl transferase, an enzyme crucial for bacterial cell wall biosynthesis. mdpi.comrsc.org Similarly, resistance to the phosphonate herbicide glyphosate (B1671968) is frequently associated with mutations in the gene for 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). nih.govresearchgate.netnih.gov These mutations often occur at or near the active site of the enzyme, sterically hindering the binding of the phosphonate inhibitor. nih.gov

Table 1: Examples of Target Enzyme Mutations Conferring Phosphonate Resistance

| Phosphonate Compound | Target Enzyme | Gene | Example Mutation | Organism |

| Fosfomycin | UDP-N-acetylglucosamine enolpyruvyl transferase | murA | Cys115 to Asp | Escherichia coli |

| Glyphosate | 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) | aroA / EPSPS | Pro106 to Ser/Thr/Ala/Leu | Eleusine indica (Goosegrass) |

The dissemination of resistance to phosphonates is significantly accelerated by horizontal gene transfer (HGT), the movement of genetic material between different organisms. nih.govrsc.org This process allows for the rapid spread of resistance traits through a population and even across species. Resistance genes can be located on mobile genetic elements such as plasmids and transposons, which can be transferred between bacteria via conjugation, transformation, or transduction. exaly.comyoutube.com

A key example of HGT in phosphonate resistance is the transfer of genes encoding enzymes that inactivate the phosphonate compound. nih.govrsc.org For example, the fosA, fosB, and fosX genes, which confer resistance to fosfomycin by enzymatic modification of the drug, are often found on plasmids. rsc.orgbohrium.com Similarly, the duplication of the target enzyme gene, such as the EPSPS gene in glyphosate-resistant plants, can be spread through HGT, leading to overexpression of the target enzyme. nih.govnih.govresearchgate.net

Biochemical Mechanisms of Resistance

The genetic changes described above manifest as specific biochemical mechanisms that allow the organism to overcome the inhibitory effects of this compound.

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell. nih.govmdpi.com This mechanism prevents the intracellular accumulation of the toxic compound to a concentration that would be inhibitory. mdpi.com The overexpression of efflux pumps is a common mechanism of multidrug resistance in bacteria. nih.goviiarjournals.org

While impaired uptake of phosphonates due to mutations in transport systems is a major resistance mechanism, active efflux has also been identified. nih.govmdpi.commicrobiologyresearch.orgasm.orgfrontiersin.org In Gram-negative bacteria, the Resistance-Nodulation-Cell Division (RND) family of efflux pumps are major contributors to multidrug resistance. nih.gov Some of these pumps have been shown to be capable of exporting phosphonate antibiotics, thereby reducing their intracellular concentration and conferring resistance. nih.govasm.org

Organisms can develop resistance by either finding an alternative metabolic pathway to bypass the inhibited enzyme or by simply producing more of the target enzyme to overwhelm the inhibitor. nih.gov

Overexpression of the target enzyme is a well-documented resistance strategy, particularly for glyphosate. nih.govresearchgate.netbohrium.comcambridge.org By amplifying the gene encoding the target enzyme (e.g., EPSPS), the organism can produce a sufficient amount of the enzyme to maintain its essential metabolic function even in the presence of the inhibitor. nih.govnih.gov In some cases, resistant organisms may have many more copies of the target gene than their susceptible counterparts. nih.govresearchgate.net

An alternative bypass mechanism involves the acquisition of a resistant version of the target enzyme from another organism via horizontal gene transfer. This new enzyme is capable of performing the same essential function but is not inhibited by the phosphonate compound. nih.gov

As mentioned in the genetic basis of resistance, modification of the target enzyme is a primary strategy to evade the action of phosphonate inhibitors. These modifications, resulting from mutations in the target gene, alter the three-dimensional structure of the enzyme's active site. nih.govnih.govresearchgate.net This change in structure can prevent the phosphonate from binding effectively, while still allowing the natural substrate to bind and the enzyme to function. nih.gov

In the case of fosfomycin, mutations in the MurA enzyme can alter the cysteine residue that is the target of the antibiotic, preventing the covalent modification that leads to enzyme inactivation. mdpi.commicrobiologyresearch.orgrsc.org For glyphosate, mutations in EPSPS can reduce the affinity of the enzyme for the herbicide, making it a less effective inhibitor. nih.govresearchgate.netnih.gov

Table 2: Summary of Biochemical Resistance Mechanisms to Phosphonates

| Mechanism | Description | Example |

| Efflux Pump Overexpression | Increased production of membrane pumps that actively export the phosphonate compound from the cell. | RND family pumps in Gram-negative bacteria exporting fosfomycin. |

| Enzyme Overexpression | Increased synthesis of the target enzyme to a level that exceeds the inhibitory capacity of the phosphonate. | Amplification of the EPSPS gene leading to high levels of the EPSPS enzyme in glyphosate-resistant plants. |

| Enzyme Bypass | Utilization of an alternative metabolic pathway or an alternative, resistant enzyme to circumvent the inhibited step. | Acquisition of a glyphosate-insensitive EPSPS variant from bacteria. |

| Target Modification | Alteration of the target enzyme's structure through mutation, reducing its affinity for the phosphonate inhibitor. | Mutations in the murA gene preventing fosfomycin from binding to the MurA enzyme. |

Despite a comprehensive search for scientific literature, there is a notable absence of specific research detailing the molecular mechanisms of resistance to This compound . The necessary information to construct an article based on the provided outline, including structural insights into resistance-conferring mutations and strategies to circumvent resistance, is not available in the public domain.

Searches for the specific target of this compound and any associated resistance mutations did not yield relevant results. While research exists on the resistance mechanisms for other phosphonate-containing compounds and for various drug-target interactions, this information is not applicable to the specified compound as per the strict instructions of the request.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the "" as outlined, due to the lack of available research data on this specific topic.

Advanced Analytical Methodologies for 2 Hydroxypropan 2 Ylphosphonic Acid Research

Chromatographic Techniques for Separation and Purification

Chromatography stands as a cornerstone for the analysis of phosphonates, a class of compounds known for their high polarity, which presents unique separation challenges. wiley.com The selection of a specific chromatographic technique is contingent on the sample matrix, the required sensitivity, and the analytical objective, whether it be purification or quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phosphonates due to its applicability to non-volatile and polar compounds. wjpmr.com Method development is a systematic process that involves selecting the appropriate column, mobile phase, and detector to achieve optimal separation. pharmtech.com

For phosphonates like 2-Hydroxypropan-2-ylphosphonic acid, several HPLC modes are employed. Reversed-phase (RP-HPLC) is common, but the high polarity of phosphonates often necessitates the use of ion-pair reagents to improve retention on non-polar stationary phases like C18. sigmaaldrich.comnih.gov Ion-pair chromatography involves adding a counter-ion, such as tetrabutylammonium (B224687) bromide, to the mobile phase, which forms a neutral complex with the anionic phosphonate (B1237965), enhancing its retention. nih.gov Another powerful approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing excellent retention for highly polar analytes. wiley.com

Method validation is critical to ensure the reliability of analytical data, adhering to guidelines from bodies like the International Council on Harmonisation (ICH). medwinpublishers.com Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). medwinpublishers.comresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Phosphonate Analysis

| Parameter | Condition | Rationale/Reference |

| Chromatography Mode | Ion-Pair RP-HPLC | Enhances retention of polar phosphonates on C18 columns. nih.gov |

| Stationary Phase | Reversed-phase polymer or C18 | Common stationary phases for separating complex mixtures. nih.gov |

| Mobile Phase | Acetonitrile/Bicarbonate solution with Tetrabutylammonium bromide | Organic modifier and aqueous buffer with an ion-pairing reagent. nih.gov |

| Detector | UV (after post-column complexation with Fe(III)) or MS | UV detection requires derivatization; MS provides higher specificity. wiley.comnih.gov |

| Linearity (r²) | > 0.998 | Demonstrates a direct proportional relationship between concentration and response. researchgate.net |

| Precision (%RSD) | < 2% | Indicates low variability in repeated measurements. researchgate.net |

| LOD | 5 x 10⁻⁸ M to 5 x 10⁻⁷ M | Dependent on the specific phosphonate and detection method. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but its application to highly polar and non-volatile compounds like this compound is contingent on chemical derivatization. chromforum.org Derivatization converts the polar functional groups (phosphonic acid and hydroxyl) into less polar, more volatile substitutes suitable for GC analysis.

The most common derivatization technique for phosphonates is silylation. chromforum.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the acidic protons with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. chromforum.orgresearchgate.net A two-step derivatization, potentially using hexamethyldisilazane (B44280) followed by BSTFA, can be employed to effectively silylate all active groups. nih.gov

Once derivatized, the analytes are separated on a GC column (e.g., a low-polarity DB-5ms) and detected by Mass Spectrometry (MS). nih.gov GC-MS provides both high separation efficiency and definitive structural identification based on the mass spectrum and fragmentation patterns of the derivative. nih.govnih.gov To enhance sensitivity for trace-level analysis, large-volume injection (LVI) techniques can be utilized, allowing for the introduction of a larger amount of the sample extract into the GC system. nih.gov

Table 2: Typical Workflow for GC-MS Analysis of Phosphonates

| Step | Procedure | Purpose/Reference |

| 1. Extraction | Liquid-liquid or solid-phase extraction | Isolate phosphonates from the sample matrix. nih.gov |

| 2. Derivatization | Reaction with a silylating agent (e.g., BSTFA) in a solvent like pyridine. | To create volatile trimethylsilyl derivatives of the analyte. researchgate.netnih.gov |

| 3. GC Separation | Capillary column (e.g., 5% Phenyl Polysilphenylene-siloxane). | Separate the derivatized analyte from other components. |

| 4. MS Detection | Electron Ionization (EI) or Chemical Ionization (CI). | Generate mass spectra for identification and quantification. nih.gov |

| 5. Quantification | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). | Enhance sensitivity and selectivity for target analytes. nih.gov |

Ion Chromatography for Phosphonate Analysis

Ion Chromatography (IC) is an ideal technique for the direct analysis of ionic species like phosphonates in aqueous samples. wiley.comtandfonline.com The separation is typically achieved using an anion-exchange column, which retains the negatively charged phosphonate anions. tandfonline.com

A significant challenge in phosphonate analysis is their strong tendency to form stable complexes with metal ions present in the sample, which can interfere with the chromatographic separation. tandfonline.com Therefore, sample pretreatment often includes passing the sample through a strong cation-exchange resin to remove metal cations like Ca²⁺ and Mg²⁺. wiley.comtandfonline.com

Detection in IC can be accomplished through various means. Post-column reaction with a reagent like iron(III) chloride to form a UV-active complex is a common method. tandfonline.com However, for superior sensitivity and specificity, coupling IC with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) is a state-of-the-art approach. tandfonline.comtandfonline.com The ICP-MS can be set to monitor the phosphorus-specific molecular ion ⁴⁷PO⁺, offering extremely low detection limits (sub-µg/L) and minimizing interferences. tandfonline.comtandfonline.com

Spectrophotometric and Fluorometric Assays for Enzyme Inhibition Studies

Spectrophotometric and fluorometric assays are fundamental tools for studying enzyme kinetics and for the high-throughput screening of potential enzyme inhibitors. thermofisher.comnih.gov These assays monitor enzyme activity by measuring a change in absorbance or fluorescence, respectively, as a substrate is converted to a product. researchgate.netmdpi.com For an inhibitor like this compound, these assays can be used to determine its potency by measuring the reduction in enzyme activity at various inhibitor concentrations.

These assays can be direct, where the product itself is chromophoric or fluorescent, or coupled, where the product of the primary enzymatic reaction is acted upon by a second enzyme to generate a measurable signal. thermofisher.comnih.gov

Spectrophotometric Assays: These assays rely on the Beer-Lambert law, where the concentration of a substance is proportional to the light it absorbs at a specific wavelength. researchgate.net A classic example is the use of a substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) for glutathione (B108866) S-transferases (GSTs); the resulting conjugate can be monitored at 340 nm. nih.gov

Fluorometric Assays: These assays are generally more sensitive than spectrophotometric methods and measure the light emitted from a fluorescent molecule after it has been excited by light of a specific wavelength. mdpi.comantibodiesinc.com A continuous, coupled enzyme assay for farnesyl diphosphate (B83284) synthase (FDPS) was developed where the FPP product is used by a second enzyme, protein farnesyltransferase (PFTase), to farnesylate a dansylated peptide, leading to an increase in fluorescence. nih.gov

The development of a ratiometric fluorescent assay, which uses an internal reference signal, can enhance accuracy and reliability by correcting for environmental fluctuations or variations in instrument settings. nih.gov

Table 3: Comparison of Spectrophotometric and Fluorometric Enzyme Assays

| Feature | Spectrophotometric Assay | Fluorometric Assay |

| Principle | Measures change in light absorption. researchgate.net | Measures change in fluorescence emission. antibodiesinc.com |

| Sensitivity | Generally lower. | Generally higher, allowing for lower enzyme and substrate concentrations. mdpi.com |

| Substrate Type | Must produce a chromophoric product (or consume a chromophoric substrate). nih.gov | Must involve a change in the fluorescence properties of a component. nih.gov |

| Example Application | Measuring glutathione S-transferase activity using CDNB. nih.gov | Measuring phosphatase activity via disruption of a quencher-fluorophore complex. nih.gov |

| Interference | Can be affected by colored or turbid compounds in the sample. | Susceptible to quenching by other molecules and background fluorescence. |

Electrochemical Detection Methods for this compound

Electrochemical methods offer a powerful alternative for the detection of phosphonates, providing high sensitivity, rapid response times, and the potential for developing portable sensors for in-field analysis. researchgate.netmdpi.com These techniques measure changes in electrical signals (such as current or potential) that occur when the target analyte interacts with a specially designed electrode surface. acs.org

Several strategies have been developed for the electrochemical sensing of phosphate (B84403) and related compounds. One approach involves the formation of a phosphomolybdate complex, which can then be electrochemically reduced at the electrode surface, generating a current proportional to the phosphate concentration. acs.org

More advanced sensors utilize specific recognition elements immobilized on the electrode. For instance, a biosensor has been developed using the phosphonate-binding protein (PhnD) from E. coli coupled to solid-state nanopores. acs.org The binding of a phosphonate ligand to the PhnD protein causes a conformational change that alters the ion flow through the nanopore, resulting in a detectable electrical signal with high sensitivity and selectivity. acs.org Other sensor designs use electrodes modified with materials like copper nanoparticles, which show a potentiometric response to phosphate ions in aqueous solutions. mdpi.com

Table 4: Characteristics of Electrochemical Sensors for Phosphonate/Phosphate Detection

| Sensor Type | Electrode Material/Recognition Element | Detection Principle | Limit of Detection (LOD) | Reference |

| Amperometric | Boron-Doped Diamond (BDD) | Reduction of molybdophosphate complex. | 0.004 mg/L (Phosphate) | acs.org |

| Potentiometric | All-Solid-State Copper Electrode | Potential change due to Cu-phosphate interaction. | 1 x 10⁻⁶ M (Phosphate) | mdpi.com |

| Nanopore Biosensor | SiN nanopore with PhnD protein | Ligand binding-induced change in ionic current. | 27 ± 17 nM (2-AEP) | acs.org |

| Reagent-Free Amperometric | CuO/Co₃O₄ Microelectrodes | Direct electrochemical reaction. | 10.4 nM (Phosphate) | researchgate.net |

Isotopic Labeling and Tracing Techniques for Metabolic and Biosynthetic Studies

Isotopic labeling is an indispensable tool for elucidating the metabolic pathways and biosynthetic origins of compounds like this compound. nih.gov This technique involves introducing atoms with a non-natural isotopic abundance (e.g., ¹³C, ²H, ¹⁵N, or ¹⁸O) into a precursor molecule and tracing their journey through a biological system. nih.gov

By feeding a cell culture or organism with a labeled substrate, researchers can track the incorporation of the isotopic label into various metabolites. The distribution of the label in the final products provides definitive evidence of metabolic connections and reaction sequences. nih.gov

The primary analytical techniques for detecting and quantifying the isotopic labels are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Can distinguish between unlabeled and labeled molecules based on their mass difference, allowing for the quantification of isotope incorporation and metabolic flux.

Nuclear Magnetic Resonance (NMR): Provides detailed structural information. For phosphonates, ³¹P NMR is particularly powerful for identifying and quantifying different phosphorus-containing compounds. nih.govresearchgate.net Heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) sequence adapted for ¹H-³¹P, can establish direct bonding between protons and phosphorus atoms, which is invaluable for structure elucidation and tracing labeled atoms. biorxiv.org Furthermore, solid-state NMR techniques like Rotational-Echo, Double-Resonance (REDOR) can measure internuclear distances between isotopes (e.g., ³¹P-¹³C), providing conformational details of enzyme-bound molecules. nih.gov

For example, ³¹P NMR was used to monitor the production of new phosphonate natural products by Streptomyces species, and treatment with a methyltransferase and labeled cofactors helped identify the compounds. nih.gov

Capillary Electrophoresis for High-Resolution Separation and Purity Assessment

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the high-resolution separation and purity assessment of a wide range of analytes, including small organic acids such as this compound. Its high efficiency, minimal sample and reagent consumption, and versatility make it an invaluable tool in academic and industrial research settings. In the context of this compound, CE offers a robust method for separating the target compound from starting materials, by-products, and degradation products, thereby enabling accurate purity determination.

The fundamental principle of capillary electrophoresis lies in the differential migration of charged species within a narrow-bore fused-silica capillary under the influence of a high electric field. For anionic species like this compound, which exists in an ionized form in aqueous solutions, the electrophoretic mobility is a key factor governing its separation. However, the electroosmotic flow (EOF), the bulk flow of liquid towards the cathode in a standard fused-silica capillary, can present a challenge for the analysis of small, fast-migrating anions. Therefore, method development often focuses on the manipulation of the EOF to achieve optimal separation. This can be accomplished through the use of coated capillaries or by incorporating specific additives into the background electrolyte (BGE).

For the analysis of phosphonic acids, coupling capillary electrophoresis with mass spectrometry (CE-MS) provides a highly sensitive and selective detection method. capes.gov.brnih.gov This combination allows for the unequivocal identification of the separated components based on their mass-to-charge ratio, which is particularly beneficial for complex sample matrices. capes.gov.brnih.gov

High-Resolution Separation Methodology

The development of a high-resolution CE method for this compound involves the careful optimization of several key parameters to achieve baseline separation from potential impurities. These parameters include the composition and pH of the background electrolyte, the applied voltage, the capillary dimensions, and the detection wavelength.

Background Electrolyte (BGE) Composition: The choice of BGE is critical for controlling the separation selectivity. For phosphonic acids, a common approach is to use a buffer system that maintains a pH at which the analytes are sufficiently ionized. A study on the analysis of alkylphosphonic acids utilized a 5 mM sorbic acid-ammonia electrolyte at a pH of 6.5, which allowed for simultaneous indirect UV and mass spectrometry detection. capes.gov.brnih.gov The use of a low concentration buffer helps to minimize Joule heating, which can adversely affect separation efficiency.

Another strategy for enhancing separation involves the use of additives that can interact with the analytes or modify the EOF. For instance, the inclusion of cationic reagents in the BGE can reverse the EOF, allowing for the analysis of anions in a shorter time. A study on the separation of small organic anions demonstrated the effectiveness of propane-1,3-bis(tripropylphosphonium) fluoride (B91410) as a BGE additive for manipulating separation selectivity.

Applied Voltage and Capillary Dimensions: The applied voltage is directly proportional to the electrophoretic velocity of the analytes. Higher voltages generally lead to faster separations and sharper peaks, but can also increase Joule heating. A typical voltage range for the analysis of small molecules is 15-30 kV. The capillary dimensions, including its length and internal diameter, also play a role in separation efficiency and analysis time. Longer capillaries provide higher resolution but result in longer migration times.

The following table provides a representative set of experimental conditions for the high-resolution separation of this compound by capillary electrophoresis.

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (51.5 cm effective length) |

| Background Electrolyte | 10 mM Phosphate buffer, pH 7.0 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection | Indirect UV at 254 nm |

Purity Assessment Findings

The purity of a this compound sample can be accurately determined using a validated CE method. The high resolving power of CE allows for the separation of the main component from closely related impurities, such as isomers or compounds with similar structures. The purity is typically calculated based on the peak area percentage of the main component relative to the total peak area of all components in the electropherogram.

For quantitative analysis, a calibration curve is constructed by plotting the peak area of this compound against its concentration. Studies on the quantitative analysis of alkylphosphonic acids by CE-UV have demonstrated good correlation coefficients, enabling accurate quantification. capes.gov.brnih.gov

The table below presents hypothetical research findings for the purity assessment of a this compound sample using the CE method described above.

| Compound | Migration Time (min) | Peak Area (%) |

| Impurity 1 (e.g., starting material) | 4.2 | 0.8 |

| This compound | 5.5 | 98.5 |

| Impurity 2 (e.g., by-product) | 6.1 | 0.7 |

These findings would indicate a purity of 98.5% for the this compound sample under these specific analytical conditions. The identification of the impurities could be further confirmed by coupling the CE system to a mass spectrometer. The use of CE for determining the enantiomeric purity of phosphonic acid analogues has also been reported, highlighting the technique's versatility in purity assessment.

Future Research Directions and Unexplored Avenues for 2 Hydroxypropan 2 Ylphosphonic Acid

Development of Novel Synthetic Strategies with Enhanced Efficiency and Sustainability

The synthesis of phosphonic acids is a well-established field, yet there is always a demand for more efficient, cost-effective, and environmentally benign methods. Future research into the synthesis of 2-Hydroxypropan-2-ylphosphonic acid is likely to focus on several key areas to improve upon existing protocols, which may involve multi-step procedures with harsh reagents.

One promising direction is the development of one-pot syntheses. These reactions, where multiple steps are carried out in a single reaction vessel, can significantly reduce waste, save time, and lower costs. For instance, a novel one-pot method was successfully developed for the synthesis of 2-aryltetrahydrofuran-2-ylphosphonic acids from 4-chloro-1-aryl-1-butanones, phosphorus trichloride, and acetic acid, achieving yields of up to 94%. nih.gov A similar approach for this compound could be envisioned, potentially starting from readily available precursors like acetone (B3395972) and a phosphorus source.

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. This would involve the use of less hazardous solvents, renewable starting materials, and catalytic methods to minimize environmental impact. The development of catalyst-free multicomponent reactions, as demonstrated in the synthesis of various heterocyclic compounds, represents another sustainable approach that could be adapted for phosphonic acid synthesis. nih.gov

| Potential Synthetic Improvement | Key Advantages | Example from Related Research |

| One-Pot Synthesis | Reduced waste, time, and cost | Synthesis of 2-aryltetrahydrofuran-2-ylphosphonic acids with high yields. nih.gov |

| Green Chemistry Approaches | Use of safer reagents and solvents, reduced environmental impact | Catalyst-free multicomponent reactions for heterocycle synthesis. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions | Enzymatic synthesis of bioactive compounds. |

Exploration of New Biochemical Targets and Pathways for Inhibitory Mechanisms

The structural similarity of phosphonates to natural phosphates and carboxylates makes them prime candidates for interacting with a wide range of biological molecules. mdpi.com A critical area of future research for this compound will be the identification of its specific biochemical targets and the elucidation of its inhibitory mechanisms.

Given its structure, it is plausible that this compound could act as an inhibitor of enzymes that process phosphate (B84403) or carboxylate substrates. This could include a variety of metabolic enzymes, kinases, or phosphatases. Untargeted screening against a panel of enzymes involved in key metabolic pathways, such as glycolysis, the citric acid cycle, or amino acid metabolism, could reveal potential targets.

Furthermore, the presence of the hydroxyl group could facilitate specific interactions within an enzyme's active site, potentially leading to potent and selective inhibition. Future studies should aim to not only identify the target but also to understand the precise molecular interactions through techniques like X-ray crystallography of the enzyme-inhibitor complex.

Advanced Computational Modeling Integration for Predictive Design and Discovery

Computational methods have become an indispensable tool in modern drug discovery and chemical research, offering the ability to predict molecular properties and interactions, thereby guiding experimental work. preprints.org For this compound, the integration of advanced computational modeling will be crucial for several aspects of its future development.

Molecular docking simulations can be employed to predict the binding affinity of this compound to the active sites of various enzymes. This can help in prioritizing experimental screening efforts and in understanding the structural basis for any observed inhibitory activity. Furthermore, quantum mechanical calculations can provide insights into the electronic properties of the molecule, which can be important for its reactivity and interaction with biological targets. nih.gov

Beyond predicting interactions, computational models can be used to design novel derivatives of this compound with improved properties. By systematically modifying the structure in silico and evaluating the predicted effects on activity and other pharmaceutically relevant properties, researchers can focus their synthetic efforts on the most promising candidates.

| Computational Technique | Application for this compound | Potential Outcome |

| Molecular Docking | Predicting binding to enzyme active sites | Identification of potential biochemical targets. |

| Quantum Mechanics | Calculating electronic properties | Understanding reactivity and interaction mechanisms. nih.gov |

| Molecular Dynamics | Simulating dynamic behavior in biological systems | Assessing stability and conformational changes upon binding. |

Integration of Omics Technologies (Proteomics, Metabolomics) in Mechanism Elucidation and Pathway Analysis

The advent of 'omics' technologies, such as proteomics and metabolomics, has revolutionized our ability to understand the global effects of a compound on a biological system. nih.gov For this compound, these technologies offer a powerful approach to elucidate its mechanism of action and to identify the metabolic pathways it perturbs.

Proteomics, the large-scale study of proteins, can be used to identify changes in protein expression levels in cells or tissues treated with this compound. This can provide clues about the cellular processes that are affected by the compound and can help in identifying its direct or indirect targets. mdpi.com For example, an upregulation of stress-response proteins might suggest a particular cellular response pathway.

Metabolomics, the comprehensive analysis of metabolites, can reveal changes in the metabolic profile of a system in response to the compound. nih.govpreprints.org By identifying which metabolites accumulate or are depleted, researchers can pinpoint the specific metabolic pathways that are being modulated. This information is invaluable for understanding the functional consequences of target engagement. The integration of both proteomics and metabolomics data can provide a more complete and systems-level understanding of the biological effects of this compound. nih.gov

| Omics Technology | Information Gained | Potential Insights for this compound |

| Proteomics | Changes in protein expression | Identification of affected cellular pathways and potential off-target effects. mdpi.com |

| Metabolomics | Changes in metabolite levels | Pinpointing modulated metabolic pathways and understanding functional outcomes. nih.govpreprints.org |

| Integrated Omics | Comprehensive systems-level view | A holistic understanding of the compound's mechanism of action. nih.gov |

Design of Next-Generation Molecular Probes Based on the this compound Scaffold for Fundamental Biological Research

Molecular probes are essential tools for studying biological processes in real-time within living systems. The unique structural features of this compound make it an attractive scaffold for the design of novel molecular probes.

By attaching a reporter group, such as a fluorescent dye or a photoaffinity label, to the this compound core, researchers could create probes to visualize the localization of the compound within cells or to identify its binding partners. For example, a fluorescently labeled version could be used in microscopy studies to track its uptake and subcellular distribution.

Furthermore, the development of photo-reactive probes based on this scaffold could enable the covalent labeling of its biological targets. This would be a powerful method for definitively identifying the proteins that interact with the compound in a complex biological milieu. The design of such probes would require careful consideration of the attachment point of the reporter group to ensure that the biological activity of the core scaffold is not compromised. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxypropan-2-ylphosphonic acid, and how can common byproducts be minimized?

The synthesis of this compound typically involves phosphorylation of propan-2-ol derivatives or hydrolysis of phosphonate esters. Key challenges include controlling regioselectivity and minimizing byproducts such as phosphorylated isomers or hydroxylated impurities. For example, impurities like 2-(4-Ethylphenyl)-propanoic acid (CAS 3585-52-2) and hydroxylated analogs may form during side reactions. Optimization of reaction conditions (e.g., temperature, pH, and catalyst selection) is critical. Analytical techniques like HPLC or GC-MS should be employed to monitor reaction progress and impurity profiles .

Q. What analytical methods are most effective for characterizing this compound and its derivatives?

Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR : H and P NMR can confirm the phosphonic acid group and hydroxypropyl structure.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection is recommended for purity assessment, as demonstrated in impurity profiling of related compounds like phenylphosphonic acid .

- FTIR : Identifies functional groups (e.g., P=O stretching at ~1200 cm and hydroxyl bands) .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

Safety protocols include:

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .

- Protective equipment : Wear nitrile gloves and safety goggles compliant with EN 166 standards .

- Stability : Store the compound in anhydrous conditions at 2–8°C to prevent hydrolysis or degradation, as phosphonic acids are sensitive to moisture and heat .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound?

Density functional theory (DFT) calculations can predict reaction pathways, such as phosphorylation or hydrolysis, by analyzing transition states and intermediates. Molecular docking studies may also explore its potential as an enzyme inhibitor (e.g., phosphatase activity) . Comparative studies with structurally similar compounds, like 2-ethylhexyl phosphonic acid (CAS 113548-89-3) , can validate computational predictions.

Q. What strategies resolve contradictory spectral data for this compound in complex mixtures?

Contradictions in NMR or MS data often arise from overlapping signals or matrix effects. Approaches include:

Q. How does the compound’s stability vary under physiological conditions, and what implications does this have for biomedical applications?

Stability studies in simulated biological fluids (e.g., PBS at pH 7.4) reveal hydrolysis kinetics. For example, phosphonic acids like 2-hydroxyethyl phosphate (CAS 52012-13-2) show pH-dependent degradation. Accelerated stability testing (e.g., 40°C/75% RH) combined with LC-MS/MS can quantify degradation products, informing drug formulation strategies .

Q. What role does the compound play in catalytic systems, and how can its efficiency be optimized?